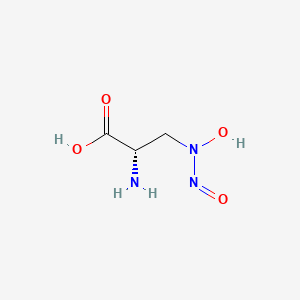
2-ヨード安息香酸
概要
説明
2-Iodobenzoic acid, also known as ortho-iodobenzoic acid, is an organic compound with the molecular formula C7H5IO2. It is a white solid with a melting point of approximately 162°C. This compound is an isomer of iodobenzoic acid and is commonly used as a precursor in the synthesis of various oxidizing agents, such as 2-iodoxybenzoic acid and Dess-Martin periodinane .
科学的研究の応用
2-Iodobenzoic acid has a wide range of applications in scientific research, including:
作用機序
Target of Action
2-Iodobenzoic acid is primarily used as a reagent for the detection of sulfhydryl groups in proteins . It acts as a precursor in the preparation of 2-Iodoxybenzoic acid (IBX) and Dess–Martin periodinane, both used as mild oxidants . These compounds are the primary targets of 2-Iodobenzoic acid.
Mode of Action
The compound interacts with its targets by oxidizing them. For instance, it oxidizes vicinal sulfhydryls to disulfides within enzymes, leading to their inactivation or conformational changes . This interaction results in changes in the structure and function of the target proteins.
Biochemical Pathways
2-Iodobenzoic acid affects various biochemical pathways. It is involved in the synthesis of oligo(m-phenylene ethynylenes), (±)-lycoricidine, and various detoxifiers of organophosphorus nerve agents . It also plays a role in the Suzuki reaction . The compound’s action on these pathways leads to the production of various biochemical compounds.
Pharmacokinetics
It is known that the compound is practically insoluble in water , which may affect its bioavailability and distribution in the body.
Result of Action
The action of 2-Iodobenzoic acid results in molecular and cellular effects. It causes changes in the structure and function of proteins by oxidizing sulfhydryl groups . This can lead to the inactivation of enzymes or changes in their conformation. Additionally, the compound’s role as a precursor in the synthesis of other compounds leads to the production of various biochemical compounds .
Action Environment
The action, efficacy, and stability of 2-Iodobenzoic acid can be influenced by various environmental factors. For instance, its solubility in water can affect its distribution and bioavailability . Furthermore, the compound’s reactivity and stability can be affected by factors such as temperature and pH.
生化学分析
Biochemical Properties
2-Iodobenzoic acid plays a significant role in biochemical reactions, primarily as an oxidizing agent. It interacts with various enzymes and proteins, leading to the oxidation of vicinal sulfhydryls to disulfides within enzymes, which can result in enzyme inactivation or conformational changes . Additionally, 2-Iodobenzoic acid is used to cleave tryptophanyl peptide bonds . These interactions highlight its importance in studying enzyme structure and activity.
Cellular Effects
The effects of 2-Iodobenzoic acid on cellular processes are profound. It influences cell function by acting as an oxidizing agent, which can alter cell signaling pathways and gene expression. The compound’s ability to oxidize sulfhydryl groups within enzymes can lead to changes in cellular metabolism and enzyme activity . These effects are crucial for understanding the compound’s role in biochemical and cellular contexts.
Molecular Mechanism
At the molecular level, 2-Iodobenzoic acid exerts its effects through oxidation reactions. It binds to sulfhydryl groups within enzymes, leading to the formation of disulfides and subsequent enzyme inactivation or conformational changes . This mechanism is essential for its role as an oxidizing agent in various biochemical reactions. Additionally, 2-Iodobenzoic acid can cleave tryptophanyl peptide bonds, further demonstrating its impact on protein structure and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Iodobenzoic acid can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 2-Iodobenzoic acid is relatively stable under standard laboratory conditions . Long-term exposure or storage may lead to degradation, which can affect its efficacy in biochemical reactions. Understanding these temporal effects is crucial for its application in research.
Dosage Effects in Animal Models
The effects of 2-Iodobenzoic acid vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and effectively oxidize target biomolecules. At higher doses, 2-Iodobenzoic acid can cause toxic or adverse effects, including enzyme inactivation and disruption of cellular processes . These dosage-dependent effects are important for determining safe and effective usage in research and therapeutic applications.
Metabolic Pathways
2-Iodobenzoic acid is involved in various metabolic pathways, primarily through its role as an oxidizing agent. It interacts with enzymes and cofactors that facilitate oxidation reactions, leading to changes in metabolic flux and metabolite levels . The compound’s ability to oxidize sulfhydryl groups and cleave peptide bonds highlights its significance in metabolic processes.
Transport and Distribution
Within cells and tissues, 2-Iodobenzoic acid is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific cellular compartments . Understanding the transport and distribution of 2-Iodobenzoic acid is essential for its application in biochemical research and therapeutic contexts.
Subcellular Localization
The subcellular localization of 2-Iodobenzoic acid is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects
準備方法
Synthetic Routes and Reaction Conditions: 2-Iodobenzoic acid can be synthesized through the Sandmeyer reaction, which involves the diazotization of anthranilic acid followed by a reaction with iodide. The process typically involves the following steps :
Diazotization: Anthranilic acid is treated with sodium nitrite and hydrochloric acid at temperatures below 10°C to form a diazonium salt.
Substitution: The diazonium salt is then reacted with potassium iodide, resulting in the formation of 2-iodobenzoic acid.
Industrial Production Methods: In industrial settings, the preparation of 2-iodobenzoic acid follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process .
化学反応の分析
Types of Reactions: 2-Iodobenzoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-iodoxybenzoic acid, a hypervalent iodine compound used as an oxidizing agent.
Substitution: The iodine atom in 2-iodobenzoic acid can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can react with 2-iodobenzoic acid in the presence of a base to form substituted products.
Major Products Formed:
2-Iodoxybenzoic Acid: Formed through oxidation reactions.
Substituted Benzoic Acids: Formed through nucleophilic substitution reactions.
類似化合物との比較
4-Iodobenzoic Acid: Another isomer of iodobenzoic acid with similar properties but different reactivity due to the position of the iodine atom.
3-Iodobenzoic Acid: An isomer with the iodine atom in the meta position, affecting its chemical behavior.
2-Iodoxybenzoic Acid: A hypervalent iodine compound derived from 2-iodobenzoic acid, used as an oxidizing agent.
Uniqueness: 2-Iodobenzoic acid is unique due to its ortho position of the iodine atom, which influences its reactivity and makes it a valuable precursor for the synthesis of specific oxidizing agents and biologically active compounds .
特性
IUPAC Name |
2-iodobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJNZAXGUTKBIHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2532-17-4 (mono-hydrochloride salt) | |
| Record name | 2-Iodobenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088675 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6058976 | |
| Record name | Benzoic acid, 2-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6058976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Merck Index] Light brown powder; [Sigma-Aldrich MSDS] | |
| Record name | 2-Iodobenzoic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10883 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.000198 [mmHg] | |
| Record name | 2-Iodobenzoic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10883 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
88-67-5, 1321-07-9 | |
| Record name | 2-Iodobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88-67-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Iodobenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088675 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, iodo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001321079 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-IODOBENZOIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3772 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 2-iodo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 2-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6058976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-iodobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.682 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Iodobenzoic | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | O-IODOBENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Q00V80J7Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-iodobenzoic acid?
A1: The molecular formula of 2-iodobenzoic acid is C₇H₅IO₂, and its molecular weight is 248.02 g/mol. []
Q2: What are some key spectroscopic characteristics of 2-iodobenzoic acid?
A2: The structure of 2-iodobenzoic acid and its derivatives have been confirmed using melting point analysis, ¹H NMR, and IR spectroscopy. [, , , , , , , ] For instance, 1H NMR analysis of 1‐(trifluoromethyl)‐1,2‐benziodoxol‐3(1H)‐one, a derivative, shows characteristic peaks at δ = 7.26–7.85 (m, 3H; CHarom), 8.43–8.47 ppm (m, 1H; CHarom ortho to I). []
Q3: How can 2-iodobenzoic acid be synthesized?
A3: One common method involves the iodination of phthalic anhydride. This process starts with the hydrolysis of phthalic anhydride to yield phthalic acid. Subsequently, phthalic acid is refluxed with mercuric acetate, followed by reaction with potassium iodide and iodine, ultimately producing 2-iodobenzoic acid. [] This synthetic route showcases the versatility of 2-iodobenzoic acid as a building block for more complex molecules.
Q4: What is the significance of the carboxylic acid group in reactions involving 2-iodobenzoic acid?
A4: The carboxylic acid group plays a crucial role in the reactivity of 2-iodobenzoic acid. For instance, in palladium-catalyzed γ-C(sp3)-H arylation reactions, the carboxylic acid group facilitates the reductive elimination step from a PdIV intermediate, ultimately leading to the formation of a C(sp3)-C(sp2) bond. []
Q5: Can 2-iodobenzoic acid be used in the synthesis of heterocyclic compounds?
A5: Yes, 2-iodobenzoic acid serves as a valuable precursor for synthesizing diverse heterocyclic compounds. For example, it reacts with terminal alkynes in the presence of a copper catalyst to yield 3-substituted isocoumarins. [, ] This reaction highlights the applicability of 2-iodobenzoic acid in constructing important heterocyclic scaffolds.
Q6: How does 2-iodobenzoic acid react with allenylphosphonates in the presence of a palladium catalyst?
A6: The reaction of 2-iodobenzoic acid with allenylphosphonates, catalyzed by palladium, leads to the formation of isocoumarins. Interestingly, the specific type of isocoumarin produced depends on the substituents present on the allenylphosphonate, showcasing the regioselectivity of this reaction. [] This regioselectivity highlights the importance of structural considerations in reactions involving 2-iodobenzoic acid.
Q7: Can 2-iodobenzoic acid act as a catalyst in organic synthesis?
A7: Yes, 2-iodobenzoic acid can function as a catalyst in various oxidation reactions. When used in conjunction with a co-oxidant like Oxone®, it facilitates the oxidation of primary and secondary alcohols. This catalytic activity stems from the in situ formation of 2-iodoxybenzoic acid (IBX), a powerful oxidant. [, , ] The use of 2-iodobenzoic acid in this catalytic context exemplifies a greener approach to oxidation reactions.
Q8: How does the presence of tetraethylammonium bromide influence the reactivity of 2-iodoxybenzoic acid (IBX) with alkyl halides?
A8: In the presence of tetraethylammonium bromide, IBX, a potent oxidant derived from 2-iodobenzoic acid, reacts with alkyl halides to produce 2-iodobenzoate esters. [] This transformation underscores the ability to modulate the reactivity of IBX through the addition of specific reagents.
Q9: What happens during the electrochemical reduction of 2-iodobenzoic acid?
A9: Electrochemical studies have revealed that 2-iodobenzoic acid undergoes hydrodeiodination upon reduction. This process involves the addition of electrons and protons, ultimately leading to the cleavage of the carbon-iodine bond and the formation of benzoic acid. The electrocatalytic activity for this reaction varies depending on the electrode material. For instance, silver and copper electrodes exhibit higher activity than titanium and platinum electrodes. [, ] These findings provide insights into the electrochemical behavior of 2-iodobenzoic acid and its potential in electrocatalytic applications.
Q10: Has 2-iodobenzoic acid been utilized in the synthesis of metal-organic frameworks?
A10: Yes, 2-iodobenzoic acid has been employed as a ligand in the synthesis of metal-organic frameworks (MOFs). [] This application highlights the ability of 2-iodobenzoic acid to coordinate to metal centers, leading to the formation of complex structures with potential applications in materials science.
Q11: Does 2-iodobenzoic acid have applications in medicinal chemistry?
A11: Derivatives of 2-iodobenzoic acid, such as radioiodinated esters and amides, have been explored as potential tumor- or organ-imaging agents. [] This research highlights the potential of incorporating 2-iodobenzoic acid into molecules with biological activity.
Q12: How do different forms of iodine, including 2-iodobenzoic acid, influence the physiology of tomato plants?
A12: Studies investigating the impact of various forms of iodine on tomato plants have shown that 2-iodobenzoic acid, when applied along with other organoiodine compounds and potassium iodide, can influence the antioxidative and sugar metabolism of the plants. [] This finding points to the broader biological effects of 2-iodobenzoic acid and related compounds.
Q13: Are there any safety concerns associated with the handling and storage of 2-iodoxybenzoic acid (IBX)?
A13: IBX, a strong oxidant derived from 2-iodobenzoic acid, is known to be explosive under certain conditions, particularly upon impact or heating above 200 °C. Therefore, it's crucial to handle and store IBX with caution. [, ]
Q14: What strategies have been developed to address the safety concerns associated with IBX?
A14: To mitigate the risks associated with IBX, a stabilized form known as stabilized 2‐iodoxybenzoic acid (SIBX) has been developed. SIBX is formulated as a mixture of benzoic acid, isophthalic acid, and IBX, which significantly reduces its explosive properties. [] This development underscores the ongoing efforts to improve the safety profiles of potent oxidants like IBX.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![benzyl N-[(4S)-8-amino-9-(ethylamino)-2-methyl-5,9-dioxononan-4-yl]carbamate](/img/structure/B1664478.png)








